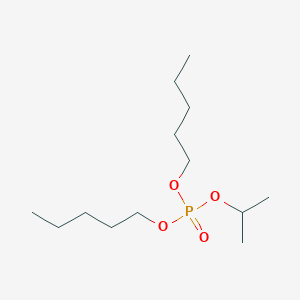
Dipentyl propan-2-yl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipentyl propan-2-yl phosphate is an organophosphorus compound with the molecular formula C15H33O4P. It is a phosphate ester that has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two pentyl groups and a propan-2-yl group attached to a phosphate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl propan-2-yl phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method is the reaction of phosphoric acid with pentanol and isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:
H3PO4+2C5H11OH+C3H7OH→C15H33O4P+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
化学反应分析
Types of Reactions
Dipentyl propan-2-yl phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid, pentanol, and isopropanol.
Oxidation: Phosphonic acids or phosphonates.
Substitution: Various substituted phosphate esters.
科学研究应用
Dipentyl propan-2-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and as a model compound for studying phosphate metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized as a flame retardant and plasticizer in the production of polymers and other materials.
作用机制
The mechanism by which dipentyl propan-2-yl phosphate exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The phosphate group plays a crucial role in these interactions, as it can form strong hydrogen bonds and coordinate with metal ions in the active sites of enzymes.
相似化合物的比较
Similar Compounds
Triphenyl phosphate: Another phosphate ester with three phenyl groups.
Tris(2-chloroethyl) phosphate: A phosphate ester with three 2-chloroethyl groups.
Dimethyl methylphosphonate: A simpler phosphate ester with two methyl groups and one methoxy group.
Uniqueness
Dipentyl propan-2-yl phosphate is unique due to its specific combination of alkyl groups, which imparts distinct physical and chemical properties. Compared to other phosphate esters, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective.
属性
CAS 编号 |
646450-45-5 |
|---|---|
分子式 |
C13H29O4P |
分子量 |
280.34 g/mol |
IUPAC 名称 |
dipentyl propan-2-yl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-5-7-9-11-15-18(14,17-13(3)4)16-12-10-8-6-2/h13H,5-12H2,1-4H3 |
InChI 键 |
IYJTVRLCISQOAS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOP(=O)(OCCCCC)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


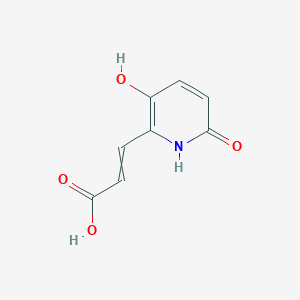
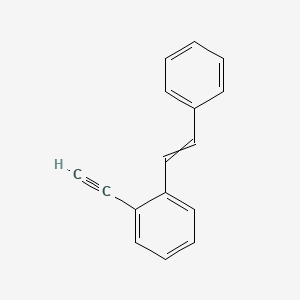
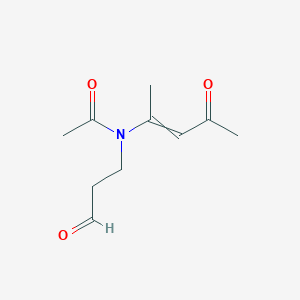
![2-[1-(Chloromethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12604844.png)
![(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12604853.png)

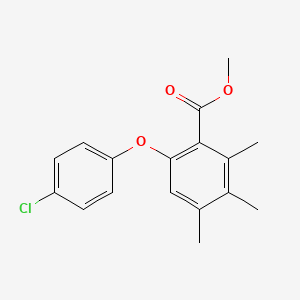
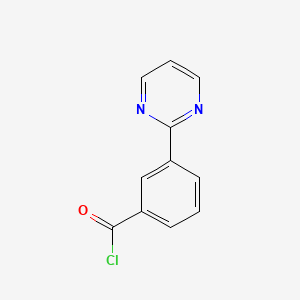
![6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine](/img/structure/B12604875.png)
![2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole](/img/structure/B12604880.png)

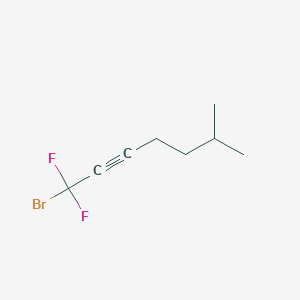
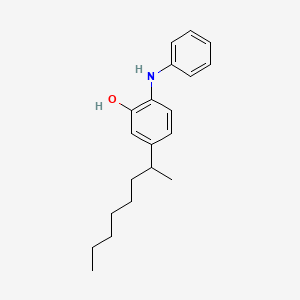
![1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12604897.png)
